N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide
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Overview
Description
N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzodioxine ring, a sulfamoyl group, and a pyrimidinyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves multiple steps. One common method starts with the preparation of the benzodioxine ring, followed by the introduction of the sulfamoyl group and the pyrimidinyl moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency, often involving rigorous quality control measures to ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may need an inert atmosphere to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxidized derivatives, while reduction may produce different reduced forms of the compound.
Scientific Research Applications
N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role in drug development.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide: shares similarities with other compounds that have a benzodioxine ring or a sulfamoyl group. Examples include:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.
Biological Activity
N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, structural characteristics, and its various biological activities, including antimicrobial and anticancer properties.
Structural Characteristics
The compound features a unique structural framework comprising:
- Benzodioxine moiety : A fused ring structure that is significant in medicinal chemistry.
- Sulfamoyl group : Known for its role in enhancing biological activity.
- Pyrimidinyl moiety : Contributes to the compound's interaction with biological targets.
This combination of functional groups suggests a wide range of potential applications in pharmacology and medicinal chemistry.
Synthesis
The synthesis of this compound typically involves multi-step synthetic routes. Key steps include:
- Preparation of the benzodioxine core.
- Introduction of the sulfamoyl and pyrimidinyl groups.
- Optimization of reaction conditions to achieve high yield and purity.
Anticancer Properties
Research indicates that compounds containing the benzodioxine structure exhibit notable anticancer activities. For example:
- A study demonstrated that derivatives with specific substitutions on the benzodioxine ring showed significant growth inhibition in cancer cell lines, indicating their potential as anticancer agents .
- The compound has been explored for its ability to inhibit pathways critical to cancer cell proliferation, such as the p38 MAPK pathway, which is involved in various physiological processes including cancer progression .
Antimicrobial Activity
Preliminary studies suggest that this compound may also possess antimicrobial properties. Compounds with similar structural motifs have been reported to exhibit activity against a range of pathogens. The specific mechanisms through which this compound exerts its antimicrobial effects are still under investigation.
Case Study 1: Anticancer Activity
In a study focused on the structure-activity relationship (SAR) of benzodioxine derivatives, it was found that modifications at specific positions on the benzodioxine ring significantly affected their anticancer potency. The optimal position for substituents was identified at position 6 of the benzodioxine core .
Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial activity of sulfamoyl-containing compounds. It was observed that these compounds displayed varying degrees of effectiveness against Gram-positive and Gram-negative bacteria. The presence of the sulfamoyl group was crucial in enhancing the overall biological activity.
Properties
IUPAC Name |
N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O5S/c1-13-8-9-21-20(22-13)24-30(26,27)16-5-3-15(4-6-16)23-19(25)14-2-7-17-18(12-14)29-11-10-28-17/h2-9,12H,10-11H2,1H3,(H,23,25)(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMSYEFZREXPYKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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